![molecular formula C16H22O4 B1436279 DI-N-Butyl phthalate-D22 CAS No. 358731-15-4](/img/structure/B1436279.png)
DI-N-Butyl phthalate-D22
Overview
Description
DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate (DBP), is an organic compound commonly used as a plasticizer due to its low toxicity and wide liquid range . It is a colorless oil, although impurities often render commercial samples yellow . DBP is produced by the reaction of n-butanol with phthalic anhydride .
Synthesis Analysis
DBP is synthesized by esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150 °C .
Molecular Structure Analysis
The molecular structure of DBP can be represented by the chemical formula C16H22O4 . It can also be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
DBP is an important plasticizer that enhances the utility of some major engineering plastics, such as PVC . Hydrolysis of DBP leads to phthalic acid and 1-butanol . Monobutyl phthalate (MBP) is its major metabolite .
Physical And Chemical Properties Analysis
DBP is an odorless and oily liquid that is colorless to faint yellow in color . It is slightly soluble in water and does not evaporate easily .
Scientific Research Applications
Pharmaceutical Research
Di-n-butyl Phthalate-d22 serves as a building block in pharmaceutical research, enabling the synthesis of drug candidates with improved stability and therapeutic potential. It’s used to enhance pharmacokinetics in innovative drug development .
Reproductive Toxicology
Studies have investigated the effects of Di-n-butyl phthalate (DBP) on reproductive competence, such as its impact on spermatogenesis in male rats. This research can extend to Di-n-butyl Phthalate-d22 to understand its toxicological profile .
Environmental Biodegradation
Research into the biodegradation of DBP by bacterial strains can be applied to Di-n-butyl Phthalate-d22 to assess its environmental impact and degradation pathways .
Pollution Treatment
Nano-manganese dioxide-modified biochar has been studied for its capacity to adsorb DBP from environments. Similar methods could be used for removing Di-n-butyl Phthalate-d22 from contaminated sites .
Mechanism of Action
Target of Action
DI-N-Butyl phthalate-D22, also known as Dibutyl phthalate, primarily targets the liver, kidneys, and testes . It is a peroxisome proliferator-activated receptor (PPAR) activator .
Mode of Action
The interaction of DI-N-Butyl phthalate-D22 with its targets results in a variety of changes. It has been found to cause slight irritation of the skin and eyes of rabbits, and in short-term studies, concentrations of 250 mg/m3 and above caused irritation of the airways in the mouse .
Biochemical Pathways
DI-N-Butyl phthalate-D22 affects several biochemical pathways. It is converted to benzoate by decarboxylation, which then enters two different pathways: one is the protocatechuic acid pathway under the role of the pca cluster, and the other is the catechol pathway .
Result of Action
The molecular and cellular effects of DI-N-Butyl phthalate-D22’s action are diverse. It has been found to induce reduction of proliferation, increase of apoptosis, and DNA damage dependent on the PTEN/AKT pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DI-N-Butyl phthalate-D22. It is a manufactured chemical that is added to plastics, paint, glue, hair spray, and other household products. It is commonly found in the environment, and most people are exposed to low levels in the air, water, and food . It is also known to be stable at pH 4 and 7, undergoes hydrolysis at pH 9 (50°C) with a half-life of 66 hours, and is completely biodegradable .
Safety and Hazards
Future Directions
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role . This approach is more efficient and sustainable than physical and chemical technologies .
properties
IUPAC Name |
bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D,8D,9D,10D,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-ICZXYYBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101334364 | |
Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
358731-15-4 | |
Record name | Bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101334364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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